NMR spectroscopy data for 5-(1-Chloroethyl)-4-methylpyrimidine
NMR spectroscopy data for 5-(1-Chloroethyl)-4-methylpyrimidine
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-(1-Chloroethyl)-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Structural Elucidation Challenge
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[2][3] The precise characterization of substituted pyrimidines like 5-(1-Chloroethyl)-4-methylpyrimidine is critical for confirming synthesis, ensuring purity, and understanding structure-activity relationships. NMR spectroscopy stands as the most powerful tool for this purpose, offering a detailed map of the proton and carbon frameworks within a molecule.[1]
This guide addresses the specific NMR characteristics of 5-(1-Chloroethyl)-4-methylpyrimidine. The molecule's structure, featuring a substituted pyrimidine ring and a chiral chloroethyl side chain, presents a distinct set of NMR signals. Understanding the interplay of electronic effects from the nitrogen heteroatoms, the methyl group, and the chloroethyl substituent is key to accurately interpreting its spectrum.
Predicted ¹H and ¹³C NMR Spectral Data
The following sections detail the predicted NMR data for 5-(1-Chloroethyl)-4-methylpyrimidine. These predictions are derived from established chemical shift ranges for pyrimidine derivatives and alkyl halides, taking into account the electronic influence of each substituent.[1][4]
Molecular Structure and Atom Numbering
To facilitate the assignment of NMR signals, the atoms of 5-(1-Chloroethyl)-4-methylpyrimidine are numbered as shown in the diagram below.
Caption: Molecular structure of 5-(1-Chloroethyl)-4-methylpyrimidine with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show five distinct signals. The chemical shifts are influenced by the aromaticity of the pyrimidine ring and the electronegativity of the nitrogen and chlorine atoms.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.8 - 9.2 | Singlet (s) | - | Located between two electronegative nitrogen atoms, leading to significant deshielding.[1] |
| H6 | ~8.4 - 8.6 | Singlet (s) | - | Aromatic proton on the pyrimidine ring, deshielded by the ring current and adjacent nitrogen. |
| H7 (CH) | ~5.2 - 5.6 | Quartet (q) | ~6.5 - 7.0 | Methine proton deshielded by the adjacent electronegative chlorine atom and coupled to the three H9 protons. |
| H8 (C4-CH₃) | ~2.5 - 2.8 | Singlet (s) | - | Methyl protons attached to the aromatic pyrimidine ring. |
| H9 (CH-CH₃) | ~1.8 - 2.1 | Doublet (d) | ~6.5 - 7.0 | Methyl protons coupled to the single methine proton (H7). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals. The chemical shifts reflect the hybridization and electronic environment of each carbon atom.[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~158 - 162 | Aromatic carbon between two nitrogen atoms, highly deshielded. |
| C4 | ~165 - 170 | Quaternary aromatic carbon attached to a nitrogen and a methyl group. |
| C6 | ~150 - 155 | Aromatic carbon adjacent to a nitrogen atom. |
| C5 | ~128 - 135 | Quaternary aromatic carbon, site of the chloroethyl substitution. |
| C7 (CHCl) | ~55 - 65 | Aliphatic carbon directly bonded to chlorine, showing significant deshielding.[5] |
| C8 (C4-CH₃) | ~22 - 26 | Methyl carbon attached to the aromatic ring. |
| C9 (CH-CH₃) | ~20 - 25 | Aliphatic methyl carbon. |
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality, reproducible NMR data requires a standardized protocol.[1] The following section outlines a field-proven methodology for the analysis of 5-(1-Chloroethyl)-4-methylpyrimidine.
Workflow Overview
Caption: Standard workflow for NMR spectroscopic analysis.
Step-by-Step Methodology
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Sample Preparation:
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Solvent Selection: The choice of deuterated solvent is critical and depends on the compound's solubility.[1] Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[7] Note that the chemical shifts of the compound can vary slightly between solvents.
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Procedure:
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Accurately weigh 5-10 mg of 5-(1-Chloroethyl)-4-methylpyrimidine.
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Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.
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Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
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Transfer the solution to a 5 mm NMR tube.
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-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Data should be acquired on a spectrometer with a field strength of at least 300 MHz; 400 MHz or higher is preferred for better signal dispersion.[2]
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¹H NMR Acquisition:
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Insert the sample into the spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.
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Optimize the magnetic field homogeneity (shimming).
-
Acquire the spectrum using standard parameters (e.g., 16 scans, 90° pulse, 2-5 second relaxation delay).
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-
¹³C NMR Acquisition:
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Use a standard proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
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Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[6]
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-
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Data Processing and Analysis:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
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For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.
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For complex structures or ambiguous assignments, 2D NMR experiments are invaluable. A COSY (Correlation Spectroscopy) spectrum reveals proton-proton couplings, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons to their directly attached carbons.[4]
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Conclusion: A Framework for Interpretation
This guide provides a comprehensive, technically grounded framework for understanding and acquiring the NMR data of 5-(1-Chloroethyl)-4-methylpyrimidine. The predicted ¹H and ¹³C NMR data, presented in structured tables, offer a clear benchmark for researchers synthesizing this compound. The detailed experimental protocol ensures that high-quality, reliable data can be obtained. By combining predictive analysis with rigorous experimental methodology, scientists can confidently elucidate the structure of this and other complex pyrimidine derivatives, accelerating research and development in their respective fields.
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